
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a triazole moiety, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions, often using methoxyethyl halides.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the amine group of the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the methoxyethyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- N-(2-ethoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-sulfonamide
Uniqueness
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the triazole moiety, in particular, distinguishes it from other piperidine derivatives and contributes to its potential as a versatile compound in various research applications.
Biological Activity
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide (CAS Number: 2198940-23-5) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure incorporates a triazole moiety and a methoxyethyl group, which are believed to contribute to its biological activity. This article reviews the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₅O₂ |
Molecular Weight | 253.30 g/mol |
CAS Number | 2198940-23-5 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Triazole Moiety : Known for its ability to inhibit enzymes and receptors, potentially affecting cell signaling pathways.
- Piperidine Ring : Modulates binding affinity and selectivity towards biological targets.
- Methoxyethyl Group : Enhances solubility and bioavailability, which are crucial for effective therapeutic action.
Antimicrobial Properties
Research indicates that compounds similar to N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have shown significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with triazole and piperidine structures have been documented to exhibit moderate to strong antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The compound has been explored for its anticancer potential. In vitro studies have demonstrated that similar piperidine derivatives can inhibit the proliferation of cancer cell lines:
- Cell Lines Tested : HepG2 (human liver cancer) and K562 (chronic myeloid leukemia).
- IC50 Values : A related compound showed an IC50 value of 11.3 µM against HepG2 cells and 4.5 µM against K562 cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Acetylcholinesterase Inhibition : Some piperidine derivatives have demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial in neuropharmacology.
Case Studies
- Study on Piperidine Derivatives :
-
Triazole-Based Compounds :
- Research on triazole derivatives indicated their effectiveness in inhibiting various kinases associated with cancer progression. This suggests that N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine could potentially target similar pathways .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-18-9-6-12-11(17)15-7-2-10(3-8-15)16-13-4-5-14-16/h4-5,10H,2-3,6-9H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQJJWJAHVZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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